molecular formula C5H3BrO3 B1281050 4-Bromo-2-furoic acid CAS No. 3439-02-9

4-Bromo-2-furoic acid

Cat. No. B1281050
CAS RN: 3439-02-9
M. Wt: 190.98 g/mol
InChI Key: QALYBHRYGIXHOF-UHFFFAOYSA-N
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Patent
US08703805B2

Procedure details

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer and reflux condenser was charged with 4,5-dibromo-furan-2-carboxylic acid (57.0 g, 211 mmol), H2O (168 mL), and HOAc (42 mL). The third neck of the flask was stoppered and the suspension was heated to reflux with a temperature controlled heating mantle held at 125-130° C. Zn dust (24.9 g, 381 mmol) (previously ground in a mortar and pestle to break up lumps) was added portionwise over 50 minutes. Subsequent portions are added after most of the previously added portion has disappeared. After the first portions of the Zn were added, all of the 4,5-dibromofuran-2-carboxylic acid dissolves to give a pale brown solution. Twenty-five minutes after the conclusion of the zinc addition a thick grey-white slurry had formed. HPLC analysis of the reaction slurry at this time indicated complete consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product. After 35 minutes, heating was discontinued, and the slurry was allowed to cool to ambient temperature. After cooling to ambient temperature the reaction slurry was diluted with cold H2O (175 mL), cooled in an ice bath, and then filtered. The white and grey solids were rinsed with cold H2O, and dried on the filter for 3 hours. The product/Zn mixture was then pumped down under high vacuum with gentle heating to afford white-grey flakes. A portion of the resulting solids (37.3 g) was dissolved in warm acetone (1.8 L, solubility about 20 g/L). The resulting solution was filtered to remove residual zinc dust, and then concentrated under reduced pressure to afford 4-bromo-furan-2-carboxylic acid as a white powder. This material was carried on to the acid chloride formation without purification. 1H-NMR (400 MHz, DMSO-d6): δ 7.96 (1H, d, J=0.8 Hz), 7.04 (1H, d, J=0.8 Hz).
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solids
Quantity
37.3 g
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Name
Quantity
24.9 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1Br.O.CC(O)=O>CC(C)=O.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][CH:6]=1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Name
Quantity
168 mL
Type
reactant
Smiles
O
Name
Quantity
42 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Step Three
Name
solids
Quantity
37.3 g
Type
reactant
Smiles
Name
Quantity
1.8 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
24.9 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a temperature
TEMPERATURE
Type
TEMPERATURE
Details
controlled heating mantle
CUSTOM
Type
CUSTOM
Details
held at 125-130° C
ADDITION
Type
ADDITION
Details
was added portionwise over 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
Subsequent portions are added after most of the previously added portion
CUSTOM
Type
CUSTOM
Details
to give a pale brown solution
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction slurry
ADDITION
Type
ADDITION
Details
was diluted with cold H2O (175 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white and grey solids were rinsed with cold H2O
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating
CUSTOM
Type
CUSTOM
Details
to afford white-grey flakes
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove residual zinc dust
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
BrC=1C=C(OC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.